Structural Deviation from Clinical Oxazolidinones: C-Ring Substitution Architecture
The target compound differs from the clinical oxazolidinones linezolid and eperezolid through the complete replacement of the N-phenyloxazolidinone core with an N-oxoethyloxazolidinone arrangement, and the introduction of a 3-chloropyridin-4-yloxy substituent on the piperidine ring [1]. In linezolid, the C-ring is a morpholine directly attached to a fluorophenyl ring, while in the target compound the piperidine-oxoethyl-oxazolidinone connectivity is absent from any approved or late-stage oxazolidinone candidate. Publicly available ZINC15 records confirm that no ChEMBL bioactivity data exist for this compound (Activity: none reported) [2].
| Evidence Dimension | Chemical structure and database-reported activity status |
|---|---|
| Target Compound Data | C15H18ClN3O4; 3-chloropyridin-4-yloxy group; oxoethyl bridge; no reported ChEMBL bioactivity |
| Comparator Or Baseline | Linezolid (C16H20FN3O4; morpholine C-ring; MIC90 ≤ 4 µg/mL against MSSA); Eperezolid (N-substituted piperazine; MIC90 ≤ 2 µg/mL against MSSA) [1] |
| Quantified Difference | Structural topology: N-oxoethyloxazolidinone vs N-phenyloxazolidinone; activity: unreported vs validated Gram-positive activity with defined MIC values |
| Conditions | Structural comparison; bioactivity status sourced from ChEMBL 20 (ZINC15) vs published clinical candidate data |
Why This Matters
For procurement, this means the compound cannot be selected as a direct antibacterial agent based on evidence; its value lies in exploratory medicinal chemistry where novel topology is desired.
- [1] Weidner-Wells MA, Boggs CM, Brown SD, et al. Novel piperidinyloxy oxazolidinone antibacterial agents. Diversification of the N-Substituent. Bioorg Med Chem. 2002;10(7):2345-2351. doi:10.1016/s0968-0896(02)00065-2 View Source
- [2] ZINC278953836 entry, ZINC15 database (UCSF). Accessed online at https://zinc.docking.org/substances/ZINC000278953836/ View Source
